(3R,5S)-Atorvastatin Acetonide tert-Butyl Ester
Overview
Description
(3R,5S)-Atorvastatin Acetonide tert-Butyl Ester is a chemical compound that belongs to the class of statins, which are widely used as cholesterol-lowering agents. This compound is a derivative of atorvastatin, a well-known statin, and is characterized by the presence of an acetonide group and a tert-butyl ester moiety. These modifications enhance the compound’s stability and bioavailability, making it a valuable candidate for pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-Atorvastatin Acetonide tert-Butyl Ester typically involves several steps, starting from commercially available precursors. One common approach is the asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-dihydroxyhexanoate using biocatalysts such as Lactobacillus kefir . This process involves the reduction of a keto ester to the corresponding dihydroxy ester under mild conditions, achieving high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-Atorvastatin Acetonide tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert keto groups to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, ketonized, or substituted esters, which can be further utilized in pharmaceutical synthesis.
Scientific Research Applications
(3R,5S)-Atorvastatin Acetonide tert-Butyl Ester has several scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: As a derivative of atorvastatin, it is investigated for its potential in lowering cholesterol levels and treating cardiovascular diseases.
Industry: The compound’s stability and bioavailability make it suitable for formulation in various pharmaceutical products
Mechanism of Action
The mechanism of action of (3R,5S)-Atorvastatin Acetonide tert-Butyl Ester involves the inhibition of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. This mechanism is similar to that of atorvastatin, but the modifications in the ester enhance its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester: Another statin derivative with similar structural features.
(3R,5S)-Rosuvastatin Acetonide tert-Butyl Ester: A compound with comparable cholesterol-lowering effects.
Uniqueness
(3R,5S)-Atorvastatin Acetonide tert-Butyl Ester stands out due to its enhanced stability and bioavailability, which can lead to improved therapeutic outcomes. The presence of the acetonide and tert-butyl ester groups provides unique advantages in terms of pharmacokinetics and formulation flexibility .
Properties
IUPAC Name |
tert-butyl 2-[(4R,6S)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZOMYSGNZDKY-AJQTZOPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901099667 | |
Record name | 1,1-Dimethylethyl (4R,6S)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901099667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947249-30-1 | |
Record name | 1,1-Dimethylethyl (4R,6S)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947249-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (4R,6S)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901099667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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